molecular formula C13H15NO2S B6190144 3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 2680537-58-8

3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No. B6190144
CAS RN: 2680537-58-8
M. Wt: 249.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one (4-PBSO) is an organic compound that is widely used in scientific research. It is a cyclic compound with a unique structure and versatile properties, which make it an attractive target for a variety of applications. 4-PBSO has been used as a building block for synthesizing other compounds, as a reagent for organic synthesis, and as a catalyst for biochemical reactions. In addition, 4-PBSO has been investigated for its potential to act as a therapeutic agent and as a drug delivery vehicle.

Scientific Research Applications

3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one has been studied for its potential applications in scientific research. It has been used as a reagent for organic synthesis, as a building block for synthesizing other compounds, and as a catalyst for biochemical reactions. In addition, this compound has been investigated for its potential to act as a therapeutic agent and as a drug delivery vehicle. It has been shown to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of a variety of diseases, including diabetes, obesity, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. In addition, this compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of the essential vitamin folate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo studies. In vitro studies have shown that this compound has anti-inflammatory and anti-cancer properties, and has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR). In vivo studies have shown that this compound can reduce inflammation and reduce the risk of cardiovascular disease. In addition, this compound has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Advantages and Limitations for Lab Experiments

The use of 3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its unique structure and versatile properties make it an attractive target for a variety of applications. In addition, this compound has been shown to be relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively toxic compound, and care must be taken to avoid contact with skin or eyes. In addition, this compound is a volatile compound, and must be handled with care to avoid inhalation.

Future Directions

The potential applications of 3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one are still being explored. Future research could focus on the development of new therapeutic agents based on this compound, as well as the development of new drug delivery vehicles. In addition, further research could explore the biochemical and physiological effects of this compound, as well as its potential to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes. Finally, additional studies could focus on the development of new synthetic methods for the synthesis of this compound, as well as the optimization of existing methods.

Synthesis Methods

3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one can be synthesized in several ways. One method involves the reaction of 4-phenylbutanol with thiophosgene in the presence of a base, such as potassium carbonate, to form this compound. This reaction is typically carried out in a solvent, such as dichloromethane, at a temperature of 80-90°C. The reaction can be catalyzed by a variety of metal ions, such as zinc chloride or magnesium chloride, to improve the yield of the product. Another method of synthesis involves the reaction of 4-phenylbutanal with thiophosgene in the presence of a base, such as sodium hydroxide, to form this compound. This reaction is typically carried out in a solvent, such as dichloromethane, at a temperature of 80-90°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one involves the reaction of 4-phenylbutyric acid with thionyl chloride to form 4-phenylbutyryl chloride. This intermediate is then reacted with ethylene oxide to form 3-(4-phenylbutyl)-2-chlorooxazolidin-4-one, which is subsequently treated with sodium sulfide to yield the final product.", "Starting Materials": ["4-phenylbutyric acid", "thionyl chloride", "ethylene oxide", "sodium sulfide"], "Reaction": ["4-phenylbutyric acid + thionyl chloride -> 4-phenylbutyryl chloride", "4-phenylbutyryl chloride + ethylene oxide -> 3-(4-phenylbutyl)-2-chlorooxazolidin-4-one", "3-(4-phenylbutyl)-2-chlorooxazolidin-4-one + sodium sulfide -> 3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one"] }

CAS RN

2680537-58-8

Molecular Formula

C13H15NO2S

Molecular Weight

249.3

Purity

0

Origin of Product

United States

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